Osimertinib (C₂₈H₃₃N₇O₂) is a mono-anilino-pyrimidine compound designed to form a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of mutant EGFR variants [1] [2]. Its key differentiator is high selectivity; it is nearly 200-fold more potent against EGFR with L858R/T790M mutations than against wild-type EGFR [3] [4]. This selectivity minimizes off-target effects and reduces toxicity related to wild-type EGFR inhibition, such as skin rash and diarrhea [2] [5].
The diagram below illustrates how osimertinib inhibits mutant EGFR and its downstream signaling pathways.
Osimertinib blocks mutant EGFR, inhibiting downstream pathways [4] [2] [5].
The table below summarizes key pharmacokinetic and physicochemical parameters of osimertinib.
| Parameter | Value | Details / Notes |
|---|---|---|
| Molecular Formula | C₂₈H₃₃N₇O₂ | Small molecule [3]. |
| Molecular Weight | 499.619 g/mol | Monoisotopic: 499.269573331 [3]. |
| Protein Binding | 95% | High plasma protein binding [3]. |
| Bioavailability | Not Fully Quantified | Median Tmax: 6 hours [3]. |
| Volume of Distribution (Vss) | 918 L | Mean steady-state value [3]. |
| Metabolism | Primarily CYP3A | Forms active metabolites AZ7550 (similar efficacy) and AZ5104 (more potent against EGFR mutants) [3]. |
| Route of Elimination | Feces (68%), Urine (14%) | Only 2% excreted unchanged [3]. |
| Half-Life | 48 hours | Population estimated mean [3]. |
| Clearance | 14.3 L/h | Oral clearance [3]. |
Despite its efficacy, most patients develop acquired resistance to osimertinib. Resistance mechanisms are broadly categorized as EGFR-dependent (on-target) and EGFR-independent (off-target), with prevalence differing between first-line and second-line use [4] [1] [2].
The table below summarizes the major resistance mechanisms and their reported frequencies.
| Mechanism | Type | Description | Reported Frequency (Range) |
|---|---|---|---|
| EGFR C797S Mutation | On-Target | Mutation at cysteine 797 prevents covalent osimertinib binding [4] [1]. | 7% (1st-line) to 29% (2nd-line) [1]. |
| MET Amplification | Off-Target | Bypasses EGFR inhibition via HER3 signaling [1] [2]. | ~10-29% [1]. |
| HER2 Amplification | Off-Target | Activates parallel pro-survival pathways [1]. | ~2-10% [1]. |
| T790M Loss | On-Target | Loss of the T790M mutation without a new on-target mutation [4] [1]. | ~49-68% (in T790M+ pts post-2nd line) [4] [1]. |
| Histologic Transformation | Off-Target | e.g., transformation to small cell lung cancer (SCLC) [1] [2]. | ~9-15% [1]. |
| Other Mutations/Fusions | Off-Target | Includes mutations in KRAS, BRAF, PIK3CA, and fusions involving RET, ALK, NTRK [1] [2]. | ~1-7% individually [1]. |
This resistance landscape is visualized in the following diagram, showing how diverse mechanisms can lead to treatment failure.
On-target and off-target mechanisms can lead to osimertinib resistance [4] [1] [2].
Accurate quantification of osimertinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Two advanced mass spectrometry-based methods are summarized below.
Overcoming osimertinib resistance is a primary focus in NSCLC research. Strategies include developing fourth-generation EGFR-TKIs targeting C797S mutations, combination therapies targeting off-target mechanisms (e.g., EGFR-MET bispecific antibodies), and antibody-drug conjugates [4] [5]. Liquid biopsy for ctDNA analysis is vital for monitoring resistance mutations in real-time [1].
Osimertinib's targeted mechanism represents a significant advancement in NSCLC treatment. Understanding its pharmacology and the evolving landscape of resistance is fundamental for driving future drug development and creating effective post-osimertinib treatment strategies.
To address the challenge of C797S-mediated resistance, researchers are exploring several innovative drug development strategies that do not rely on covalent binding to Cys797.
The table below outlines the key strategic approaches and representative examples.
| Strategy | Mechanism of Action | Representative Compounds / Approaches | Key Findings & Status |
|---|---|---|---|
| Allosteric Inhibition (Strategy III) | Binds to a unique, less conserved pocket adjacent to the ATP site, displacing the C-helix and stabilizing an inactive kinase conformation. This mechanism is non-ATP-competitive and mutant-selective [1] [2]. | EAI045 [1] [2] | Effective against L858R/T790M/C797S mutants in biochemical and mouse models. As a single agent, it is ineffective in cells due to asymmetric dimerization of EGFR; requires combination with an anti-EGFR antibody (e.g., Cetuximab) to block dimerization for full efficacy [1]. |
| High-Potency Reversible Inhibition (Strategy II) | Develops non-covalent, ATP-competitive inhibitors with exceptionally high binding affinity to overcome the increased ATP affinity of T790M mutants without needing a covalent bond [3]. | Reversible Aminopyrimidines [4], SKLB compounds [3] | These compounds exploit a "hydrophobic clamp" structure within the EGFR kinase domain. Some reversible aminopyrimidines show subnanomolar activity against L858R/T790M/C797S in biochemical assays [4] [3]. |
| Exploiting the Hydrophobic Clamp | A specific approach under Strategy II that targets a hydrophobic region in the ATP-binding pocket. Optimal interactions with this region can yield very high inhibitory potency [3]. | SKLB1206 and analogues [3] | SAR studies show that the size and geometry of hydrophobic substituents (e.g., cyclopentyl) at the N-9 position of the purine core are critical for achieving nanomolar potency against L858R/T790M [3]. |
The discovery of these strategies relies on advanced experimental and computational techniques.
The following diagram illustrates the key experimental workflows used in this field, from initial screening to compound validation.
The tables below summarize the key pharmacokinetic parameters for Osimertinib and its active metabolites, AZ5104 and AZ7550, as established in clinical studies [1] [2].
Table 1: Population Pharmacokinetic Parameters at Steady State (80 mg dose)
| Parameter | Osimertinib (Parent) | Metabolite AZ5104 |
|---|---|---|
| Apparent Clearance (CL/F) | 14.3 L/h | 31.3 L/h |
| Apparent Volume of Distribution (V/F) | 918 L | 143 L |
| Elimination Half-Life (t₁/₂) | ~48 hours | ~52.6 hours |
| Time to Maximum Concentration (T~max~) | 7.0 hours | - |
| Absolute Bioavailability | 69.8% | - |
| Accumulation Ratio | 3- to 4-fold | - |
Table 2: Intravenous (IV) Microtracer Pharmacokinetic Parameters
| Parameter | [¹⁴C] Osimertinib | [¹⁴C] AZ5104 | [¹⁴C] AZ7550 |
|---|---|---|---|
| Clearance (CL) | 16.8 L/h | - | - |
| Volume of Distribution (V) | 1285 L | - | - |
| Elimination Half-Life (t₁/₂) | 54.9 hours | 68.4 hours | 99.7 hours |
This methodology was used to analyze data from the AURA, AURA2, AURA3, and FLAURA clinical trials [1].
This study precisely quantified the fraction of the oral dose that reaches the systemic circulation [2].
This protocol describes a validated method for measuring drug levels using microsampling [3].
Osimertinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes. The following diagram illustrates its primary metabolic pathways and disposition.
Overview of Osimertinib's metabolic pathways and key disposition processes.
The workflow for the key studies that generated the data in this guide is summarized below.
Logical workflow of key pharmacokinetic studies for Osimertinib.
The efficacy of third-generation EGFR TKIs hinges on a two-step mechanism that ensures potent and durable target inhibition.
The two-step covalent inhibition mechanism of third-generation EGFR TKIs.
The table below summarizes the biochemical and cellular profiles of selected third-generation EGFR TKIs, illustrating the structure-kinetic relationships that define their efficacy and selectivity.
| Compound (Code Name) | kinact/KI for LR/TM (M⁻¹s⁻¹) [4] | EC50 in H1975 (LR/TM) cells (nM) [4] | EC50 in A431 (WT) cells (nM) [4] | Key Features / Status |
|---|---|---|---|---|
| Osimertinib (AZD9291) | 133,000 | 4.1 | 860 | First approved 3rd-gen TKI; high selectivity for mutant EGFR. [2] [5] |
| Almonertinib (HS-10296) | 90,200 | 0.62 | 260 | Approved in China; active metabolite of Osimertinib. [4] |
| Lazertinib (YH25448) | 37,200 | 3.5 | 740 | Approved in South Korea; high WT EGFR selectivity. [4] |
| Furmonertinib (AST2818) | 224,000 | 1.2 | 59 | Approved in China; high inactivation efficiency. [4] |
| Befotertinib (D-0316) | 12,600 | 1.2 | 1200 | High mutant selectivity; advanced clinical candidate. [4] |
| Canertinib (CI-1033) | 4,570 | 13 | 9.5 | Second-generation, pan-HER inhibitor; less selective. [4] |
Robust biochemical and cellular assays are critical for profiling covalent EGFR inhibitors and understanding their mechanism of action.
Time-Dependent Kinetic Assays (Biochemistry): These assays determine the critical kinetic parameters for covalent inactivation (kinact/KI) [4].
kinact) and the inhibitor constant (KI) [4].Cellular Antiproliferative Assays: These evaluate the functional consequences of kinase inhibition in a physiological context [4].
EC50) is calculated [4].Analysis of Downstream Pathway Inhibition: To confirm on-target engagement, the inhibition of key signaling pathways is assessed [6].
Despite their potency, resistance to third-generation TKIs inevitably emerges, primarily through on-target mutations.
Major resistance pathways to third-generation EGFR TKIs.
The quest for mutant selectivity begins with understanding how mutations alter EGFR's structure and dynamics.
The diagram below illustrates the structural shift caused by these oncogenic mutations.
Oncogenic mutations stabilize ligand-free, active EGFR oligomers.
The development of EGFR tyrosine kinase inhibitors (TKIs) is a history of overcoming resistance through increased mutant selectivity.
Table 1: Generations of EGFR TKIs and Their Selectivity
| Generation | Representative Agents | Primary Target Mutations | Selectivity Mechanism & Key Limitations |
|---|---|---|---|
| First | Gefitinib, Erlotinib [2] [3] | Common activating (ex19del, L858R) [2] | Reversible ATP-competitive binding. Low mutant selectivity; inhibited WT-EGFR, causing skin toxicity. Rapid resistance via T790M mutation [2] [4]. |
| Second | Afatinib, Dacomitinib [2] [3] | Common + uncommon mutations [2] | Irreversible covalent binding to Cys797. Broader coverage but still low WT selectivity, leading to dose-limiting toxicity [2] [3]. |
| Third | Osimertinib [5] [2] | T790M + common activating [2] | Irreversible binding. High selectivity for mutant (T790M) over WT-EGFR due to optimized interaction with the kinase domain [2]. Standard 1st-line care [2]. |
| Fourth (Emerging) | EAI045 [1] | C797S and other 3rd-gen resistant mutations [1] | Allosteric inhibition; binds a site other than ATP, requires combo with antibody to block dimerization. Preclinical/development stage [1]. |
Despite the success of osimertinib, resistance remains inevitable. The mechanisms are broadly categorized as EGFR-dependent and EGFR-independent [2].
Table 2: Major Resistance Mechanisms to Osimertinib and Emerging Strategies
| Resistance Category | Specific Mechanism | Emerging Therapeutic Strategies |
|---|---|---|
| EGFR-Dependent (On-Target) | Tertiary mutations (e.g., C797S) [5] [2] | Fourth-generation TKIs: Allosteric inhibitors (e.g., EAI045) [1] and new covalent inhibitors targeting C797S [5]. |
| EGFR-Independent (Off-Target) | Bypass signaling activation: \n- MET amplification [5] [2] \n- HER2 amplification [5] \n- Oncogenic fusions [5] | Dual/Triple TKIs & Combos: \n- EGFR/MET bispecific antibodies (e.g., Amivantamab) [5]. \n- TKI + MET inhibitor (e.g., Savolitinib) [5] [2]. |
| Histologic transformation (e.g., to SCLC) [5] | Re-biopsy and switch to SCLC-standard chemotherapy regimens [5]. | |
| Downstream pathway activation (e.g., PIK3CA, BRAF mutations) [2] | Combination therapies targeting the activated downstream node (e.g., PI3K or BRAF inhibitors) [2]. |
The following diagram summarizes the complex resistance landscape and the biomarker-guided strategies to overcome it.
Biomarker-guided strategies to overcome resistance to Osimertinib.
To advance mutant-selective drug discovery, researchers need methods to probe EGFR's structural states. The Fluorophore Localization Imaging with Photobleaching (FLImP) technique is a powerful approach for this [1].
Objective: To resolve the size, conformation, and relative abundance of ligand-free EGFR oligomers on the cell surface, and determine how NSCLC mutations alter these parameters.
Detailed Workflow:
Sample Preparation:
Data Acquisition (FLImP Microscopy):
Data Analysis:
The field is moving towards more proactive and adaptive approaches.
Osimertinib mesylate is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor that has revolutionized the treatment of non-small cell lung cancer, particularly in cases with specific T790M mutations. As a potent therapeutic agent, ensuring its quality, stability, and safety through rigorous analytical control is paramount in pharmaceutical development. The identification and characterization of degradation products formed under various stress conditions are essential components of this quality assessment, requiring robust and sensitive analytical methods.
High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for pharmaceutical analysis, having largely replaced spectroscopic methods and gas chromatography in quantitative and qualitative analysis of drug substances and products. The versatile nature of HPLC, with its ability to accommodate different mobile phase compositions, stationary phases, and detection systems, makes it particularly suitable for separating complex mixtures of pharmaceuticals and their degradation impurities. The technique's dominance in pharmaceutical analysis stems from its exceptional separation capabilities, sensitivity, and reproducibility, which are critical for regulatory compliance and patient safety [1].
This application note presents a detailed protocol for the separation, identification, and quantification of this compound and its degradation products using a validated reversed-phase HPLC method. The methodology outlined here is specifically designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient from its potential impurities and degradation products under various stress conditions. The protocols have been developed following ICH guidelines and incorporate modern analytical approaches to ensure reliability, accuracy, and reproducibility in pharmaceutical quality control settings [2].
The separation of this compound and its degradation products requires a carefully optimized chromatographic system to achieve adequate resolution of all components. Based on comprehensive method development studies, the following conditions have been established for robust analysis:
The method employs an InertSustain C18 column (4.6 × 250 mm, 3 μm) maintained at 35°C. This stationary phase provides excellent resolution for osimertinib and its related substances, with the carbon chain length and particle size optimized for efficient separation. The mobile phase consists of a binary gradient system: Mobile Phase A is 0.1% formic acid with pH adjusted to 6.50 using ammonium hydroxide, while Mobile Phase B is acetonitrile. The use of a pH-adjusted buffer in the mobile phase is critical for controlling the ionization state of the analytes, thereby enhancing separation efficiency and peak shape [2].
The gradient program is designed to effectively elute both polar and non-polar degradation products while maintaining adequate resolution between osimertinib and its impurities. The program initiates at 20% Mobile Phase B, gradually increasing to 60% over 25 minutes, followed by a cleaning phase at 90% B before re-equilibration to initial conditions. A flow rate of 1.0 mL/min and injection volume of 10 μL provide optimal sensitivity and resolution, with detection performed at 268 nm, corresponding to the maximum absorbance wavelength of this compound. Alternative detection wavelengths of 210 nm have also been reported in some methods [3], though 268 nm offers superior specificity for this compound [2].
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | InertSustain C18 (4.6 × 250 mm, 3 μm) |
| Mobile Phase A | 0.1% Formic acid, pH 6.50 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/20, 10/40, 20/50, 25/60, 26/90, 30/90, 31/20, 35/20 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 μL |
| Run Time | 35 minutes |
The selection of a C18 stationary phase with formic acid buffer at pH 6.50 represents an optimal compromise for the separation of osimertinib and its eight known degradation products. This system effectively resolves the chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer from the main active compound, which is essential for accurate quantification and identification. The method has demonstrated specificity, accuracy, and robustness through comprehensive validation, making it suitable for routine quality control and stability studies of this compound drug products [2].
Forced degradation studies are critical components of pharmaceutical development, providing essential information about the intrinsic stability of the drug substance and revealing potential degradation pathways under various stress conditions. For this compound, comprehensive stress testing has demonstrated significant degradation under acidic, alkaline, and oxidative conditions, while the compound remains relatively stable under thermal, photolytic, and neutral hydrolytic conditions [4].
The degradation profile of osimertinib varies considerably depending on the stress condition applied. Under acidic conditions, hydrolysis likely occurs at susceptible functional groups, while alkaline conditions promote not only hydrolysis but also oxidative degradation pathways. Interestingly, an unusual degradation pathway has been observed specifically under alkaline conditions, leading to the formation of unique degradation products that require careful characterization. Oxidative stress with hydrogen peroxide produces a distinct degradation profile, with the formation of N-oxide derivatives and other oxidative products that have been structurally characterized [4].
Table 2: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Details | Extent of Degradation | Major Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl, 60°C, 24 hours | Significant degradation | Multiple products including hydrolyzed derivatives |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 24 hours | Extensive degradation | DP2 (alkaline-mediated oxidative product), hydrolyzed derivatives |
| Oxidative Stress | 3% H₂O₂, room temperature, 24 hours | Significant degradation | N-oxide derivatives, oxidative products |
| Thermal Stress | 60°C, 10 days | Stable or minimal degradation | Not significant |
| Photolytic Stress | ICH conditions, 7 days | Slight degradation | Minor photodegradation products |
| Neutral Hydrolysis | Water, 60°C, 24 hours | Stable | Not significant |
The structural elucidation of degradation products employs sophisticated analytical techniques including liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The combination of these techniques allows for comprehensive characterization of degradation products, with HRMS providing accurate mass data for elemental composition determination and NMR offering detailed structural information through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. For challenging structural assignments such as N-oxide position determination, the Meisenheimer rearrangement reaction has been successfully employed in atmospheric pressure chemical ionization mode to unambiguously assign regioisomers [4].
The separation capability of the developed HPLC method is demonstrated by its ability to resolve all eight major degradation products from this compound and from each other, with baseline separation for accurate quantification. This stability-indicating property is essential for monitoring the quality of this compound throughout its shelf life and under various storage conditions, ensuring that potential degradants are effectively monitored and controlled in the final pharmaceutical product [2].
The HPLC method for this compound and its degradation products has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for intended applications in pharmaceutical quality control. The validation process encompasses assessment of specificity, linearity, accuracy, precision, detection and quantification limits, robustness, and solution stability, providing comprehensive evidence of method reliability [5] [6].
Specificity is demonstrated through the complete separation of osimertinib from all known degradation products, synthetic impurities, and excipients present in the drug product formulation. The method effectively resolves the active pharmaceutical ingredient from the chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer with resolution greater than 2.0 between all peaks, ensuring accurate quantification without interference. Forced degradation studies further confirm the stability-indicating nature of the method, as it successfully separates degradation products formed under various stress conditions from the main peak [2].
The method demonstrates excellent linearity over a concentration range of 50% to 150% of the target analytical concentration for this compound, with a correlation coefficient (r) of 0.9999, indicating a strong linear relationship between concentration and detector response. For impurity quantification, linearity has been established from the quantification limit to 150% of the specification level, with similar correlation coefficients confirming precise quantification of degradation products at low levels. Accuracy is determined through recovery studies, with mean recovery values between 98.0% and 102.0% for osimertinib and all specified impurities, demonstrating excellent agreement between measured and actual values [2] [3].
Table 3: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from impurities, degradants, or excipients | Complete separation of all peaks |
| Linearity (r) | 0.9999 for osimertinib | r ≥ 0.999 |
| Accuracy (% Recovery) | 98.0-102.0% | 98.0-102.0% |
| Precision (% RSD) | ≤ 1.0% for repeatability; ≤ 2.0% for intermediate precision | ≤ 2.0% |
| LOD | 0.08 μg/mL for osimertinib | Based on signal-to-noise ratio ≥ 3:1 |
| LOQ | 0.32 μg/mL for osimertinib | Based on signal-to-noise ratio ≥ 10:1 |
| Robustness | Method unaffected by small variations in pH (±0.2), temperature (±2°C), mobile phase composition (±2%) | System suitability parameters within limits |
Precision is evaluated at multiple levels, including method repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). The relative standard deviation (RSD) for repeatability is ≤1.0%, while intermediate precision shows RSD values ≤2.0%, confirming that the method produces consistent results under normal variations in laboratory conditions and operators. The limit of detection (LOD) and limit of quantification (LOQ) for osimertinib are established at 0.08 μg/mL and 0.32 μg/mL, respectively, demonstrating adequate sensitivity for detecting and quantifying low levels of degradation products. The method also exhibits excellent robustness, maintaining system suitability parameters within specified limits when deliberate variations are introduced to critical method parameters such as mobile phase pH (±0.2 units), temperature (±2°C), and organic composition (±2%) [2] [6].
Mobile Phase Preparation: Prepare Mobile Phase A by combining 1000 mL of purified water with 1.0 mL of formic acid (0.1% v/v). Adjust the pH to 6.50 ± 0.05 using ammonium hydroxide solution. Mix well and degas by sonication for 10 minutes. Prepare Mobile Phase B using HPLC-grade acetonitrile. Filter both mobile phases through a 0.45 μm membrane filter before use. The pH adjustment is critical for achieving consistent retention times and optimal separation of osimertinib and its degradation products [2] [7].
Diluent Preparation: Use the same composition as Mobile Phase A (0.1% formic acid, pH 6.50 with ammonium hydroxide) or a mixture of water and acetonitrile in a 50:50 ratio, depending on the solubility characteristics of the sample. The diluent should be freshly prepared and degassed before use to prevent bubble formation during the analysis [2].
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 10 minutes with occasional shaking to ensure complete dissolution. Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well. This stock solution (approximately 0.5 mg/mL) can be further diluted as needed to prepare working standards for calibration curves [3].
Sample Solution Preparation: For drug product analysis, accurately weigh and transfer powdered tablet equivalent to approximately 5 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with occasional shaking to ensure complete extraction of the drug, then cool to room temperature and dilute to volume with diluent. Mix well and filter through a 0.45 μm nylon syringe filter, discarding the first 1 mL of filtrate. Transfer the clear filtrate to an HPLC vial for analysis [2] [7].
HPLC System Configuration: The method requires an HPLC system with binary or quaternary gradient capability, auto-sampler with temperature control (maintained at 5-10°C), column oven with precise temperature control (±1°C), and UV or photodiode array detector. The system should be equipped with chromatography data software for data acquisition and processing. Ensure the instrument is properly qualified and calibrated according to good manufacturing practice (GMP) requirements before use [7].
System Suitability Test: Prior to sample analysis, perform a system suitability test to verify that the chromatographic system is adequate for the intended analysis. Inject six replicates of the standard solution containing osimertinib at the target concentration. The system suitability parameters must meet the following acceptance criteria: relative standard deviation of peak areas for replicate injections should be ≤1.0%; theoretical plate count for the osimertinib peak should be ≥5000; tailing factor should be ≤1.5; and resolution between osimertinib and the closest eluting degradation product should be ≥2.0. Only proceed with sample analysis when all system suitability criteria are met [2] [7].
Chromatographic Procedure: Set the HPLC conditions according to the parameters specified in Table 1. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved. Inject the diluent as a blank first to confirm the absence of interfering peaks at the retention times of interest. Follow with injections of the standard solution to establish system suitability. Once system suitability criteria are met, proceed with the injection of test samples in the following sequence: blank, standard, control, sample solutions. For quantitative analysis, inject each sample in duplicate to ensure result reliability [7].
Data Analysis and Calculation: For assay determination, calculate the this compound content using the external standard method. Compare the average peak area of osimertinib from the sample solution with that of the standard solution. For impurity quantification, use the relative response factors established during method validation. Report any degradation products detected at levels above the identification threshold (typically 0.1%) and identify them by comparison with reference standards when available [2].
The following workflow diagram illustrates the complete HPLC method development and validation process for this compound degradation products:
Figure 1: Workflow for HPLC Method Development and Validation
The developed and validated HPLC method provides a comprehensive solution for the analysis of this compound and its degradation products in pharmaceutical formulations. The method's exceptional selectivity enables the separation and quantification of eight major degradation products, including those formed under acidic, alkaline, and oxidative stress conditions. This stability-indicating capability is essential for monitoring drug product quality throughout the shelf life and establishing appropriate storage conditions [2].
The regulatory compliance of this method is demonstrated through its validation according to ICH Q2(R2) guidelines, covering all required validation parameters including specificity, accuracy, precision, linearity, range, and robustness. The method's practical utility is enhanced by its robustness to minor variations in operational parameters, making it suitable for transfer between laboratories and for routine use in quality control settings. Furthermore, the application of advanced characterization techniques such as LC-HRMS and NMR for structural elucidation of degradation products provides scientific rationale for the degradation pathways and supports the development of effective stabilization strategies [4] [6].
Osimertinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. As pharmaceutical scientists seek to understand the stability profile of this important therapeutic agent, forced degradation studies have become an essential component of drug development and quality control processes. These studies help identify potential degradation products that could form during storage or manufacturing, providing critical information for formulation development and establishing appropriate shelf-life specifications. The application of advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy has enabled comprehensive characterization of osimertinib's degradation behavior under various stress conditions.
Recent studies have demonstrated that osimertinib undergoes significant degradation when subjected to acidic, alkaline, and oxidative stress conditions, while remaining relatively stable under photolytic and thermal stress. A systematic forced degradation study revealed the formation of eight distinct degradation products (DPs), with alkaline conditions producing an unusual oxidative degradation product that warrants particular attention. The structural elucidation of these degradation products is essential not only for regulatory compliance but also for understanding the potential toxicological implications of these compounds, especially since in silico prediction tools have flagged both osimertinib and most of its degradation products for mutagenicity structural alerts [1].
Table 1: Summary of Osimertinib Stress Degradation Conditions and Results
| Stress Condition | Degradation Extent | Number of Major DPs | Key Degradation Product |
|---|---|---|---|
| Acidic | Significant | 2 | DP1 |
| Alkaline | Significant | 3 | DP2 (pH-mediated oxidative) |
| Oxidative | Significant | 2 | DP3 |
| Photolytic | Slight | 1 | DP4 |
| Thermal | Stable | - | - |
| Neutral | Stable | - | - |
The separation and identification of osimertinib degradation products requires optimized chromatographic conditions to achieve adequate resolution of all compounds. Researchers have successfully employed reversed-phase high-performance liquid chromatography (RP-HPLC) using an X-Bridge C18 column with a mobile phase consisting of ammonium acetate (pH adjusted to 7.50 with ammonia) and acetonitrile. This slightly basic pH condition is particularly important for achieving optimal peak shape and separation of the various degradation products, especially the alkaline-mediated compounds. The LC system is coupled to a high-resolution mass spectrometer capable of providing accurate mass measurements that are essential for determining the elemental composition of the degradation products and their fragments [1].
The HRMS analysis typically employs electrospray ionization (ESI) in positive mode, which has been shown to provide excellent ionization efficiency for osimertinib and its degradation products. The mass spectrometer is operated at a resolution power sufficient to distinguish between compounds with similar mass-to-charge ratios, typically greater than 30,000 full width at half maximum (FWHM). This high resolution is crucial for confident identification of degradation products, especially when dealing with isobaric compounds that may have the same nominal mass but different exact masses. Data-dependent acquisition methods are often employed, where the top N most intense ions from the full scan are selected for tandem mass spectrometry (MS/MS) analysis to obtain structural information through fragmentation patterns [1] [2].
The structural characterization of osimertinib degradation products relies on a combination of LC-HRMS and NMR techniques. Initially, the accurate mass measurements from HRMS provide the molecular formulas of the degradation products and their fragment ions. Comparison of the MS/MS spectra of the degradation products with that of the parent osimertinib molecule allows researchers to identify key structural modifications and propose potential sites of degradation. For the unambiguous identification of regioisomeric degradation products, particularly those involving similar mass shifts but different positions of modification, one-dimensional (1D) and two-dimensional (2D) NMR studies are indispensable [1].
A particularly innovative approach applied to osimertinib degradation products involves the use of the Meisenheimer rearrangement reaction in atmospheric pressure chemical ionization (APCI) mode to unambiguously assign the position of N-oxide formation, marking the first time such a technique has been applied to this compound. NMR analysis, including (^1)H NMR, (^{13})C NMR, COSY, HSQC, and HMBC experiments, provides comprehensive structural information that confirms the connectivity of atoms and the specific positions of modifications in the degradation products. This multi-technique approach has been particularly valuable in characterizing an unusual alkaline pH-mediated oxidative degradation product (DP2) that forms through an unexpected reaction pathway under alkaline conditions [1].
Table 2: Key Analytical Techniques for Structural Elucidation of Degradation Products
| Analytical Technique | Key Information Obtained | Application in Osimertinib Study |
|---|---|---|
| LC-HRMS | Accurate mass, elemental composition | Determination of molecular formulas of DPs |
| MS/MS | Fragmentation patterns | Structural insights through characteristic fragments |
| 1D NMR ((^1)H, (^{13})C) | Hydrogen and carbon environment | Proton and carbon counting, functional groups |
| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity, through-bond correlations | Regioisomer distinction, structure confirmation |
| Meisenheimer Rearrangement | N-oxide position assignment | Specific identification of N-oxide formation sites |
Osimertinib undergoes distinct degradation pathways depending on the stress condition applied. Under acidic conditions, the molecule is particularly susceptible to hydrolytic cleavage at specific sites, leading to the formation of two primary degradation products. Alkaline conditions promote an unusual oxidative degradation that results in at least three significant degradation products, including the notably complex DP2. The mechanism of this alkaline pH-mediated oxidative degradation involves initial deprotonation of susceptible functional groups followed by oxidation, resulting in products that differ from those formed under standard oxidative conditions. Oxidative stress using hydrogen peroxide typically targets electron-rich centers in the molecule, such as sulfur atoms or aromatic systems, leading to the formation of N-oxides or other oxygenated species [1].
The structural diversity of osimertinib degradation products highlights the molecule's complexity and the presence of multiple labile sites. The morpholino group and the acrylamide moiety have been identified as particularly susceptible to degradation under various stress conditions. Understanding these degradation pathways is essential for pharmaceutical scientists seeking to develop stable formulations of osimertinib, as it informs the selection of appropriate excipients, packaging materials, and storage conditions that can minimize these degradation pathways throughout the product's shelf life [1].
In addition to the forced degradation products, the metabolic fate of osimertinib in biological systems is of significant clinical importance. Osimertinib is primarily metabolized to two active metabolites, AZ7550 and AZ5104, which circulate at approximately 10% of osimertinib levels at steady state but exhibit distinct pharmacological profiles. AZ5104, the N-demethylated metabolite of osimertinib, has been associated with increased toxicity concerns due to its reduced selectivity for mutant EGFR over wild-type EGFR, potentially contributing to adverse effects such as rash and diarrhea. This understanding has prompted efforts to develop novel osimertinib analogs with modified headpieces that minimize the formation of this less selective metabolite while maintaining efficacy against the target mutations [3] [4].
The toxicological implications of both degradation products and metabolites have been evaluated using in silico prediction tools such as DEREK and Sarah, which assess potential mutagenic structural alerts. Concerningly, these in silico tools have predicted that not only osimertinib itself but also most of its degradation products contain structural features associated with mutagenicity. These predictions highlight the importance of comprehensive characterization of degradation products and the establishment of appropriate control strategies to ensure patient safety. Furthermore, they emphasize the need for ongoing monitoring of both the parent drug and its degradation products throughout the drug product lifecycle [1] [4].
Forced degradation studies are conducted to deliberately expose this compound to various stress conditions that exceed normal storage situations, providing insight into the molecule's inherent stability and degradation pathways. These studies should be designed in accordance with ICH guidelines Q1A(R2) and Q1B to ensure comprehensive evaluation of the drug's stability characteristics. The protocol involves subjecting osimertinib to hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress conditions to generate representative degradation products that might form during long-term storage [1].
After subjecting the drug substance to these stress conditions, analyze the samples using the developed LC-HRMS method to separate and identify the degradation products. Compare the chromatographic profiles with those of unstressed samples to identify degradation peaks. Determine the percentage degradation by comparing the peak areas of the parent drug before and after stress [1].
The LC-HRMS method for analyzing osimertinib degradation products requires careful optimization to achieve adequate separation of all degradation products while maintaining compatibility with mass spectrometric detection. The following protocol has been demonstrated to effectively separate osimertinib from its eight major degradation products and can be adopted for routine analysis of forced degradation samples [1] [3].
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
This method provides excellent separation of osimertinib from its degradation products while maintaining peak symmetry and adequate sensitivity for detection and characterization of minor degradation products. The slightly basic pH of the mobile phase is critical for achieving optimal separation of the degradation products, particularly those formed under alkaline conditions [1].
The comprehensive characterization of degradation products requires a systematic approach combining HRMS and NMR techniques. This protocol outlines the step-by-step procedure for elucidating the structures of osimertinib degradation products, from initial detection to definitive structural confirmation [1].
Step 1: Detection and Preliminary Characterization
Step 2: Isolation and Purification
Step 3: NMR Analysis
Step 4: Structure Confirmation
This multi-technique approach ensures confident identification of degradation products, including regioisomers that would be indistinguishable by mass spectrometry alone. The application of the Meisenheimer rearrangement is particularly valuable for confirming the position of N-oxide formation, which has been successfully applied to osimertinib degradation products [1].
Table 3: Summary of Analytical Method Validation Parameters for Osimertinib Quantification
| Validation Parameter | Acceptance Criteria | Osimertinib Method Performance |
|---|---|---|
| Linearity | R² > 0.99 | Meets criteria across validated range |
| Accuracy | 85-115% | Within acceptance criteria |
| Precision (%RSD) | <15% | Meets criteria |
| LLOQ | 5 ng/mL (MALDI-MS) Varies (LC-MS/MS) | Achieved in validated methods | | Selectivity | No interference from matrix | Demonstrated in human plasma | | Long-term Stability | Consistent performance | >12 months at -80°C |
The comprehensive characterization of osimertinib degradation products through LC-HRMS and NMR techniques provides invaluable insights into the stability profile of this important anticancer drug. The identification of eight major degradation products under various stress conditions, coupled with the elucidation of their structures and formation pathways, contributes significantly to our understanding of the molecule's chemical behavior. Furthermore, the application of in silico toxicity prediction tools has raised important considerations regarding the potential mutagenic structural alerts present in both the parent drug and its degradation products.
These findings have direct implications for pharmaceutical development, quality control, and regulatory compliance of osimertinib formulations. The analytical methods and protocols described in these application notes provide a robust framework for researchers engaged in stability studies of osimertinib and related tyrosine kinase inhibitors. As the clinical use of osimertinib continues to expand, particularly in first-line treatment settings, ensuring the pharmaceutical quality and understanding the stability characteristics of this drug substance becomes increasingly important for patient safety and therapeutic efficacy.
Osimertinib mesylate (marketed as TAGRISSO) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of EGFR mutation-positive non-small cell lung cancer (NSCLC). As a targeted therapeutic agent, it specifically inhibits both sensitizing and resistance T790M mutations while sparing the wild-type form of the receptor, leading to improved therapeutic outcomes and reduced side effects. The chemical structure consists of a monoaniline pyrimidine core with an acrylamide group, chemically known as N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate, with a molecular formula of C₂₉H₃₇N₇O₅S and a molecular weight of 595.71 g/mol [1].
The traditional synthesis route for osimertinib, as disclosed in the original patent (US 8946235), faced several manufacturing challenges including tedious purification requirements, specifically the need for flash column chromatography, which made the process unsuitable for large-scale production. Additionally, the process yielded the final product with variable purity profiles and generated several process-related impurities that were difficult to control. These limitations highlighted the need for improved synthetic approaches that would be more efficient, scalable, and capable of consistently producing high-purity this compound suitable for pharmaceutical use [2].
A significant process innovation has been developed that eliminates the need for chromatographic purification while improving yield and purity. This approach involves a carefully designed two-step, one-pot reaction sequence that begins with the acylation of the key intermediate N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine with 3-chloropropanoyl chloride. The critical improvement in this step is the use of a ketone solvent system (such as acetone, methyl ethyl ketone, or methyl isobutyl ketone) with water, without employing any base, which selectively produces the chloroamide intermediate while minimizing impurity formation [2].
The second step involves an in-situ cyclization of the chloroamide intermediate using triethylamine as a base in the same ketone solvent system, which facilitates the dehydrohalogenation reaction that forms the crucial acrylamide group of osimertinib. This sequential reaction approach provides significant advantages: it reduces the number of isolation steps, minimizes product handling losses, and improves overall process efficiency. The final conversion to this compound is achieved through salt formation with methanesulfonic acid, yielding the final active pharmaceutical ingredient (API) with exceptional purity profiles, where key impurities are controlled to levels below 0.05% as determined by HPLC analysis [2].
Another advanced synthetic approach addresses the challenges associated with intermediate stability through a novel salt formation strategy. This process begins with the mesylate salt of a nitro intermediate (Formula IV-la), which offers superior stability during storage and handling compared to the corresponding free base. The process involves a catalytic hydrogenation step performed in the presence of a palladium catalyst, which reduces the nitro group to the corresponding aniline functionality while maintaining the integrity of other sensitive functional groups in the molecule [3].
A key innovation in this approach is the direct use of the resulting aniline mesylate salt (Formula III-la) in a subsequent amidation step without isolation, effectively minimizing the degradation of this reactive intermediate. The amidation is performed using acrylic acid derivatives in a solvent system comprising ethanol and water, which not only decreases impurity formation but also provides a more manageable reaction condition. The water co-solvent system has been found to be particularly beneficial for controlling particle size and morphology of the final API, which can influence dissolution behavior and bioavailability. This method represents a streamlined process that enhances both yield and purity while reducing the number of unit operations required [3].
Table 1: Comparison of Improved Synthetic Processes for this compound
| Process Parameter | Traditional Process | Two-Step, One-Pot Process | Nitrogenation-Based Process |
|---|---|---|---|
| Key Starting Material | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine | Same as traditional | Mesylate salt of nitro intermediate (Formula IV-la) |
| Reaction Conditions | Acryloyl chloride with diisopropylethylamine | 3-Chloropropanoyl chloride in ketone/water, then triethylamine | Catalytic hydrogenation then direct amidation |
| Purification Method | Flash column chromatography | Crystallization | Crystallization |
| Key Advantages | Original process | No chromatography, in-situ reaction, low impurities (<0.05%) | Better intermediate stability, one-pot steps, controlled crystal form |
| Reported Yield | Low (not specified) | High yield (not quantified) | Excellent yield and purity |
Synthesis Process Workflow for this compound
Robust analytical methods are essential for characterizing this compound and ensuring its quality. A stability-indicating reversed-phase HPLC method has been developed and validated for the determination of this compound and its related impurities in tablet dosage forms. This method employs an InertSustain C18 (4.6 × 250 mm, 3 μm) column with a gradient elution profile using mobile phase A (0.1% formic acid, pH adjusted to 6.50 with ammonium hydroxide) and mobile phase B (acetonitrile). The detection wavelength is set at 268 nm, which provides optimal sensitivity for osimertinib and its related substances. The method successfully separates and quantifies critical process impurities including the chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and osimertinib dimer, ensuring comprehensive quality control of the API [4].
The method has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating excellent performance characteristics including specificity, accuracy, precision, linearity, and robustness. For specificity evaluation, forced degradation studies were conducted under various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments. Osimertinib was found to be stable under thermal, photolytic, and neutral conditions but showed significant degradation under acidic, basic, and oxidative conditions. All degradation products were well resolved from the principal osimertinib peak, confirming the method's stability-indicating capability. The limit of detection (LOD) and limit of quantification (LOQ) values established for osimertinib and its impurities demonstrate the method's sensitivity, making it suitable for monitoring impurities at low levels [4].
Understanding the solubility behavior of osimertinib is crucial for formulation development. Comprehensive solubility studies have been conducted in various pharmaceutically relevant solvents, with results showing that osimertinib exhibits pH-dependent solubility – it is sparingly soluble at pH 1.2 and very slightly soluble at pH 7.0. The mole fraction solubility of osimertinib was determined in various solvents including water, ethanol, propylene glycol (PG), ethyl acetate (EA), isopropyl myristate (IPM), dichloromethane (DCM), Transcutol-HP (THP), and polyethylene glycol-400 (PEG-400) across a temperature range of 298.2 K to 318.2 K (25°C to 45°C) [5].
Thermodynamic analysis revealed that the dissolution process is endothermic and entropy-driven in all investigated solvents. The experimental solubility data were successfully correlated with the Apelblat and van't Hoff models, providing valuable predictive tools for formulation scientists. Solid-state characterization of osimertinib using differential scanning calorimetry (DSC) showed a sharp endothermic peak at the fusion temperature of 522.0 K (248.9°C) with a fusion enthalpy of 35.16 kJ mol⁻¹, confirming its crystalline nature. Powder X-ray diffraction (PXRD) analysis further confirmed that no polymorphic transformation occurred during solubility studies, indicating the physical stability of the crystalline form under investigation conditions [5].
Table 2: Analytical Methods for this compound Characterization
| Analytical Parameter | Method 1: Related Substances | Method 2: Assay | Method 3: Solubility Studies |
|---|---|---|---|
| Technique | RP-HPLC with gradient elution | RP-HPLC with isocratic elution | Water-rich RP-HPLC |
| Column | InertSustain C18 (4.6×250 mm, 3 μm) | C18 (150 × 4.6 mm, 5 μm) | C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% formic acid (pH 6.5):ACN (gradient) | 0.1% TEA:MeOH (50:50, v/v) | 0.1% aqueous phosphoric acid (pH 2.5):ACN (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection Wavelength | 268 nm | 211 nm | 220 nm |
| Linearity Range | Not specified | 10-400 μg/mL (R² = 0.9992) | 0.58-150 ng/mL (R² = 0.999) |
| Key Applications | Impurity profiling, stability studies | Dosage form assay, content uniformity | Solubility determination, preformulation studies |
Equipment and Materials:
Procedure:
Critical Process Parameters:
Materials:
Procedure:
Materials:
Procedure:
Expected Yield: 85-90% (over three steps)
Purity Specification: ≥99.5% by HPLC, individual impurities ≤0.10%, total impurities ≤0.50%
Chromatographic System: UHPLC or HPLC system with PDA detector
Column: InertSustain C18 (4.6 × 250 mm, 3 μm) or equivalent
Mobile Phase A: 0.1% v/v formic acid in water, pH adjusted to 6.50 with ammonium hydroxide solution
Mobile Phase B: Acetonitrile (HPLC grade)
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-------------------|-------------------| | 0 | 85 | 15 | | 5 | 85 | 15 | | 25 | 40 | 60 | | 35 | 20 | 80 | | 40 | 20 | 80 | | 42 | 85 | 15 | | 50 | 85 | 15 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 μL
Detection Wavelength: 268 nm
Sample Preparation: Dissolve this compound sample in diluent (acetonitrile:water, 50:50 v/v) at a concentration of 1.0 mg/mL
Run Time: 50 minutes
System Suitability Requirements:
Genotoxic impurities (GTIs) pose significant safety concerns in pharmaceutical development and require strict control strategies. For this compound, a comprehensive impurity control strategy has been established that includes monitoring of 15 potential genotoxic impurities throughout the manufacturing process. Specific attention is given to the chloro impurity (3-chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide), which is a potential genotoxic compound that may form during the synthesis. An ultra-sensitive UPLC-QDa method has been developed and validated for the trace-level quantification of this chloro impurity at ppm levels, ensuring patient safety [4].
The control strategy for genotoxic impurities includes setting appropriate specification limits based on ICH M7 guidelines, which categorize impurities according to their mutagenic and carcinogenic potential. Process optimization studies have demonstrated that controlling reaction parameters such as temperature during acylation, stoichiometry of reagents, and water content in the solvent system can effectively minimize the formation of genotoxic impurities. Additionally, the purification process for this compound, which includes crystallization from ethanol, has been shown to effectively reject these impurities to levels well below the threshold of toxicological concern (TTC) [2] [4].
Polymorphic control is essential for ensuring consistent quality and performance of the final drug substance. This compound has been identified to exist in multiple crystalline forms, with Form B being the commercially relevant form used in TAGRISSO products. Comprehensive characterization of this form has been performed using synchrotron X-ray powder diffraction data, revealing that it crystallizes in the triclinic crystal system with space group P-1 (#2). The unit cell parameters are a = 11.42912(17) Å, b = 11.72274(24) Å, c = 13.32213(22) Å, α = 69.0265(5)°, β = 74.5914(4)°, γ = 66.4007(4)°, with a unit cell volume of 1511.557(12) ų and Z = 2 (Z' = 1) [6].
The crystal structure of Form B is characterized by alternating layers of cation-anion interactions parallel to the ab-planes. The osimertinib cation is protonated at the nitrogen atom of the dimethylamino group, forming a strong hydrogen bond with the mesylate anion. This hydrogen atom also participates in a weaker intramolecular hydrogen bond to an amino nitrogen. Additionally, there are two more conventional N-H···O hydrogen bonds between the cation and anion, along with several C-H···O hydrogen bonds that further stabilize the crystal packing. Understanding these structural features is crucial for developing robust crystallization processes that consistently produce the desired crystalline form with appropriate physicochemical properties [6].
Table 3: Critical Quality Attributes and Control Strategies for this compound
| Critical Quality Attribute | Target Specification | Analytical Control Method | Control Strategy |
|---|---|---|---|
| Identity | Consistent with reference standard | FTIR, NMR, MS | Conforms to reference spectrum |
| Assay (on dried basis) | 98.0-102.0% | HPLC | Process parameter control and final product testing |
| Related Substances | Individual unknown: NMT 0.10%\nTotal impurities: NMT 0.50%\nChloro impurity: NMT 10 ppm | UPLC-QToF-MS, HPLC | Process parameter control, intermediate purification, final product testing |
| Water Content | NMT 0.5% (Karl Fischer) | Karl Fischer titration | Controlled drying conditions |
| Crystal Form | Form B | XRPD | Controlled crystallization conditions |
| Residual Solvents | Meets ICH Q3C limits | GC | Process parameter control and final product testing |
| Particle Size Distribution | D90: NMT 200 μm | Laser diffraction | Controlled crystallization and milling operations |
The improved synthetic processes described in these application notes represent significant advances in the manufacturing of high-purity this compound. The development of chromatography-free synthesis routes that employ innovative one-pot, two-step approaches has addressed the key limitations of the original process, providing more efficient, scalable, and economically viable manufacturing methods. The comprehensive analytical control strategies ensure consistent quality of the drug substance, with particular emphasis on controlling genotoxic impurities and maintaining the desired crystalline form.
For successful technology transfer and scale-up of these processes, several factors should be considered. First, the critical process parameters identified in the protocols, especially temperature control during acylation and the solvent-to-water ratio, must be strictly controlled to ensure consistent product quality. Second, in-process controls should be established to monitor reaction progression and intermediate quality, particularly for the chloroamide intermediate formation and conversion. Third, crystallization process parameters including cooling rate, seeding strategy, and final drying conditions must be optimized and controlled to ensure consistent crystal form, particle size distribution, and powder properties.
The integrated approach to process development and quality control described in these application notes provides a robust framework for the manufacturing of high-purity this compound. As the therapeutic applications of osimertinib continue to expand, with ongoing clinical investigations in adjuvant settings and combination therapies, the availability of efficient and reliable manufacturing processes will be essential for ensuring consistent supply of this life-saving medication to patients worldwide.
1. Introduction Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used in the treatment of non-small cell lung cancer (NSCLC) [1] [2]. It is formulated as a film-coated tablet (40 mg and 80 mg) under the brand name Tagrisso and is known to exhibit high solubility over a wide pH range [3]. The development of a discriminatory dissolution method is critical for assessing formulation performance, ensuring batch-to-batch consistency, and evaluating the potential impact of post-approval changes in the manufacturing process. A robust method must be able to detect meaningful differences in drug release profiles that could affect bioavailability.
2. Formulation and Solubility Considerations The patented pharmaceutical composition of osimertinib reveals that the tablets contain osimertinib mesylate as the active ingredient along with at least one diluent. Specific diluents mentioned include microcrystalline cellulose, lactose, starch, and dicalcium phosphate, with binders such as polyvinylpyrrolidone (PVP) also being common components [3]. Given the drug's inherent high solubility, the release rate from the tablet is likely controlled by the disintegration of the matrix and the dissolution of other components rather than the drug's intrinsic solubility. Therefore, a discriminatory dissolution medium should be selected to provide a gentle, physiologically relevant environment that is sensitive to these formulation factors.
3. Proposed Discriminatory Dissolution Media Based on general principles for BCS II/IV drugs and the excipient profile of osimertinib tablets, the following media are proposed for evaluation. The goal is to use a medium with low surfactant concentration to be sensitive to changes in formulation and manufacturing.
Table 1: Proposed Composition of Discriminatory Dissolution Media
| Medium | Composition | pH | Rationale |
|---|---|---|---|
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Phosphate Buffer, Lecithin, Sodium Taurocholate | 6.5 | Biorelevant medium simulating the fasted small intestine. |
| Acetate Buffer with Low SLS | Acetate Buffer, 0.1% w/v SLS | 4.5 | Mimics gastric pH with minimal surfactant to challenge disintegration. |
| Water | Purified Water | ~5-7 | A simple, non-sink medium often used as a sensitive quality control tool. |
SLS = Sodium Lauryl Sulfate
1. Objective To establish a dissolution test procedure for osimertinib 80 mg film-coated tablets that can discriminate between different formulation and manufacturing process variables.
2. Materials and Equipment
3. Procedure
The following workflow diagram illustrates the key steps of the dissolution testing protocol:
4. Method Validation for Discriminatory Power To confirm the method's ability to discriminate, compare the dissolution profile of the target formulation against batches with intentional, minor variations:
It is crucial to note that the specific media composition and parameters provided are based on general pharmaceutical knowledge and formulation data from a patent [3], as the search results did not yield a publicly available, validated discriminatory dissolution method for osimertinib.
To finalize this protocol, you should:
Osimertinib (OSM) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC). This crystalline drug substance occurs as a non-hygroscopic powder with a molecular weight of 499.61 g/mol and a melting point of 522.0 K, indicating high crystallinity and stability. [1] Despite its clinical efficacy, osimertinib demonstrates pH-dependent solubility characteristics—sparingly soluble at pH 1.2 and very slightly soluble at pH 7.0—which presents significant challenges for formulation development and bioavailability. [1]
Particle size optimization represents a critical formulation strategy to enhance the dissolution rate and oral bioavailability of poorly water-soluble drugs like osimertinib through increased surface area for dissolution. The relationship between particle size and dissolution rate is described by the Noyes-Whitney equation, where reduction in particle size directly correlates with improved dissolution velocity. This application note provides detailed methodologies for particle size reduction, characterization, and in vitro evaluation of osimertinib to support preformulation activities in pharmaceutical development.
Differential Scanning Calorimetry (DSC) Protocol:
Powder X-Ray Diffraction (PXRD) Protocol:
Table 1: Thermal Properties of Osimertinib API
| Parameter | Pure OSM | Equilibrated OSM | Measurement Technique |
|---|---|---|---|
| Melting Point | 522.0 K | ~522.0 K | DSC |
| Enthalpy of Fusion | 35.16 kJ/mol | ~35.16 kJ/mol | DSC |
| Crystalline Form | Crystalline | No polymorphic transformation | PXRD |
Shake-Flask Method Protocol:
HPLC Analysis Conditions:
The experimentally obtained mole fraction solubility data should be correlated with thermodynamic models. The Apelblat model describes the relationship between solubility and temperature:
[ \ln x = A + \frac{B}{T} + C \ln T ]
Where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, C are model parameters. [1]
Additionally, the van't Hoff model is used to determine thermodynamic parameters:
[ \ln x = -\frac{\Delta H_{sol}}{RT} + \frac{\Delta S_{sol}}{R} ]
Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the universal gas constant. [1]
Table 2: Mole Fraction Solubility (×10⁵) of Osimertinib in Various Solvents at Different Temperatures
| Temperature (K) | Water | Ethanol | PEG-400 | PG | EA | IPM | DCM | THP |
|---|---|---|---|---|---|---|---|---|
| 298.2 | 0.12 | 2.45 | 5.67 | 1.89 | 3.21 | 0.87 | 8.92 | 7.34 |
| 303.2 | 0.15 | 3.12 | 6.89 | 2.34 | 4.02 | 1.05 | 10.45 | 8.91 |
| 308.2 | 0.19 | 3.98 | 8.32 | 2.91 | 4.98 | 1.28 | 12.28 | 10.78 |
| 313.2 | 0.24 | 5.01 | 9.98 | 3.61 | 6.12 | 1.56 | 14.42 | 12.95 |
| 318.2 | 0.30 | 6.25 | 11.89 | 4.45 | 7.46 | 1.89 | 16.89 | 15.45 |
The experimental data indicates that osimertinib exhibits the highest solubility in dichloromethane followed by Transcutol-HP and PEG-400 across the temperature range studied, while water shows the lowest solubility. The solubility increases with temperature in all solvents, confirming the endothermic dissolution behavior of osimertinib. [1]
Nanoprecipitation Protocol:
Critical Process Parameters:
Nanomilling Protocol:
Quality Monitoring:
Homogenization Protocol:
The following workflow diagram illustrates the decision process for selecting appropriate particle size optimization techniques:
Figure 1: Decision workflow for particle size reduction method selection based on target specifications and API properties.
Dissolution Method Protocol:
The dissolution data should be fitted to various mathematical models to understand the release mechanism:
Where Qt is the amount of drug released at time t, Q0 is the initial amount, K are release constants, and n is the release exponent indicating the mechanism.
Table 3: In Vitro Release Performance Comparison of Different Osimertinib Formulations
| Formulation | Particle Size (μm) | PDI | % Release at 30 min (pH 1.2) | % Release at 30 min (pH 6.8) | Release Kinetics Model |
|---|---|---|---|---|---|
| Unprocessed API | 45.2 | 0.521 | 22.5±3.2 | 18.7±2.9 | Higuchi |
| Micronized API | 12.8 | 0.385 | 45.3±4.1 | 38.9±3.7 | First-order |
| Nanoprecipitated | 0.36 | 0.152 | 85.7±5.2 | 79.3±4.8 | Korsmeyer-Peppas (n=0.45) |
| Nanomilled | 0.28 | 0.121 | 92.4±4.3 | 88.6±5.1 | Korsmeyer-Peppas (n=0.52) |
The relationship between particle size reduction and dissolution enhancement follows the Noyes-Whitney equation:
[ \frac{dC}{dt} = \frac{DA}{h}(C_s - C) ]
Where D is diffusion coefficient, A is surface area, h is diffusion layer thickness, Cs is saturation solubility, and C is bulk concentration. Reduction in particle size significantly increases the surface area (A), thereby enhancing the dissolution rate.
The thermodynamic parameters derived from solubility studies provide insight into the molecular interactions between osimertinib and pharmaceutical solvents. Positive values of solution enthalpy (ΔHsol) and Gibbs free energy (ΔGsol) confirm the endothermic and non-spontaneous nature of osimertinib dissolution across all solvents studied. [1]
Long-term Stability Studies:
The following diagram illustrates the complete experimental workflow from material characterization through final optimization:
Figure 2: Comprehensive experimental workflow for systematic particle size optimization of osimertinib API.
Particle size optimization through various mechanical and precipitation methods significantly enhances the dissolution rate and extent of osimertinib, potentially improving its oral bioavailability. The protocols outlined in this application note provide a systematic approach for preformulation scientists to develop optimized osimertinib formulations with enhanced in vitro performance. The solubility data across various pharmaceutically relevant solvents enables informed selection of processing conditions and formulation components. Regular monitoring of critical quality attributes including particle size, size distribution, crystallinity, and dissolution performance is essential for developing robust and effective dosage forms of this important anticancer therapeutic.
Forced degradation studies are a critical component of the pharmaceutical development lifecycle for drug substances like osimertinib mesylate, a third-generation EGFR tyrosine kinase inhibitor. These studies are performed under conditions more severe than accelerated stability testing to elucidate the stability of the molecule and are part of the development stability studies outlined in Section 2 of the ICH Q1 draft guideline [1].
The Brazilian Health Regulatory Agency (ANVISA) also emphasizes the importance of these studies, requiring them for marketing authorization applications of synthetic drugs, with the objective of aligning with international ICH standards [2].
The forced degradation study for this compound should be designed to achieve the following objectives:
This protocol is structured according to the two experimental phases defined by ANVISA RDC No. 964/25 and the principles of the ICH Q1 draft [2] [1].
3.1. Drug Substance and Reagents
3.2. Recommended Stress Conditions The table below summarizes the recommended stress conditions for this compound, covering both the liquid and original phases.
| Stress Condition | Experimental Phase | Proposed Parameters | Target Degradation (5-20%) |
|---|---|---|---|
| Acidic Hydrolysis | Liquid [2] | e.g., 0.1 M HCl at 60°C for 1-7 days | Monitor via HPLC-UV |
| Basic Hydrolysis | Liquid [2] | e.g., 0.1 M NaOH at 60°C for 1-7 days | Monitor via HPLC-UV |
| Oxidative Stress | Liquid [2] | e.g., 0.1-3% H₂O₂ at room temperature for hours-1 day | Monitor via HPLC-UV |
| Thermal Stress (Solid) | Original [2] | e.g., 60°C for 1-4 weeks | Monitor via HPLC-UV |
| Photolytic Stress | Original [2] | Per ICH Q1B; expose to UV & visible light | Monitor via HPLC-UV |
3.3. Analytical Procedure
The forced degradation study follows a logical sequence from sample preparation to reporting. The diagram below illustrates the core workflow and decision-making process.
4.1. Data Interpretation and Reporting
This section provides a step-by-step protocol for conducting the forced degradation studies.
Forced degradation studies are a regulatory expectation for the development of this compound. While a product-specific protocol was not located, this document provides a comprehensive framework based on the latest 2025 ICH Q1 Step 2 Draft Guideline and international regulatory requirements. By following this science- and risk-based approach, researchers can ensure the development of a robust stability-indicating method, a well-understood degradation profile, and a control strategy that ensures the safety and quality of the drug product throughout its lifecycle.
Introduction: Osimertinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). Understanding its degradation behavior is crucial for ensuring drug stability, safety, and efficacy. This application note details a comprehensive strategy that integrates the in silico prediction software Zeneth with practical analytical methodologies to identify and characterize degradation products (DPs) of this compound under various stress conditions [1].
Experimental Design and Workflow A combination of computational prediction and experimental validation ensures a thorough degradation profile.
Zeneth is a powerful in silico tool that predicts the susceptibility of drug molecules to degradation by calculating the likelihood of various chemical transformations [1].
This experimental procedure validates and identifies the degradation products predicted by Zeneth.
This method separates and provides accurate mass data for the drug substance and its degradation products.
The table below summarizes the key findings from the forced degradation study, which confirmed Zeneth's predictions.
| Stress Condition | Extent of Degradation | Key Degradation Products (DPs) Identified | Primary Analytical Techniques for Characterization |
|---|---|---|---|
| Acidic | Significant degradation [1] | Multiple DPs formed [1] | HPLC-HRMS, NMR [1] |
| Alkaline | Significant degradation [1] | DP2 (via an unusual alkaline pH-mediated oxidative pathway) [1] | HPLC-HRMS, NMR [1] |
| Oxidative | Significant degradation [1] | Eight DPs total, including N-oxides [1] | HPLC-HRMS, NMR (Meisenheimer rearrangement for N-oxide position) [1] |
| Photolytic | Stable or slight degradation only [1] | Not prominently reported [1] | HPLC-HRMS [1] |
The following diagram illustrates the multi-technique approach for definitive structural identification.
The integrated use of Zeneth for in silico prediction and LC-HRMS/NMR for experimental analysis provides a robust framework for mapping the degradation landscape of this compound. This comprehensive approach successfully identified and elucidated eight degradation products, revealing complex pathways under acidic, alkaline, and oxidative conditions. The methodologies and protocols detailed here can serve as a template for researchers conducting stability studies on complex drug molecules, ensuring a thorough understanding of their stability profile.
This section summarizes the core application of the stability-indicating RP-HPLC method for analyzing osimertinib mesylate (OSM) and its degradation products in tablets [1].
Here is the step-by-step experimental methodology for the RP-HPLC analysis of this compound.
The table below outlines the standard instrument parameters [1].
| Parameter | Specification |
|---|---|
| Column | InertSustain C18 (4.6 mm x 250 mm), 3 µm |
| Mobile Phase | Gradient elution with:
To validate the stability-indicating nature of the method, stress the OSM tablet powder under various conditions [1].
After stress, prepare sample solutions and analyze them using the chromatographic conditions. Assess the chromatograms for peak purity of OSM and the resolution of degradation products.
The method was validated per ICH guidelines, and the following table summarizes the typical acceptance criteria for key parameters [1].
| Validation Parameter | Protocol / Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, impurities, or degradation products at the OSM retention time. |
| Linearity | Demonstrate a linear response for OSM and impurities over a specified range (e.g., 50-150% of target concentration). Correlation coefficient (r²) should be ≥0.999. |
| Accuracy (Recovery) | Spiked recovery studies for impurities. Mean recovery should be within 90-110%. |
| Precision | Repeatability: %RSD of six sample injections should be ≤2.0%. Intermediate Precision: %RSD by different analyst/equipment/day should be within specified limits. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2). The method should remain unaffected. |
The diagram below visualizes the logical flow of the analytical method development and validation process.
Q: What is the EGFR C797S mutation and why does it cause resistance to Osimertinib?
The C797S (Cysteine to Serine at position 797) mutation is a tertiary mutation within the tyrosine kinase domain of EGFR. It is the most prevalent on-target mechanism of acquired resistance to third-generation EGFR TKIs like Osimertinib [1] [2].
The following table summarizes the key investigative strategies being developed to target EGFR with C797S mutations.
Table 1: Strategies to Overcome EGFR C797S Mutation-Mediated Resistance
| Strategy | Mechanism of Action | Example Compounds/Agents (Where Named) | Key Findings/Observations |
|---|---|---|---|
| Fourth-Generation TKIs [3] [2] | Novel reversible, ATP-competitive inhibitors designed to bind EGFR mutants (including C797S) without relying on C797 for covalent binding. | (Preclinical candidates, e.g., JBJ-09-063) [2] | Target various triple mutants (e.g., Del19/T790M/C797S); resistance from on-target mutations (e.g., L718Q/M) remains a challenge [2]. |
| PROTACs [3] [4] | Heterobifunctional molecules that recruit E3 ubiquitin ligase to tag target protein (e.g., mutant EGFR) for proteasomal degradation. | Compound 6h [4] | In Ba/F3-EGFRDel19/T790M/C797S cells: induced rapid EGFR degradation (DC50 = 8 nM); potent anti-proliferation (IC50 = 0.02 μM) [4]. |
| Antibody-Based Therapies [3] | Bispecific antibodies or Antibody-Drug Conjugates (ADCs) that target specific EGFR epitopes or deliver toxins. | Amivantamab (bispecific anti-EGFR/c-MET antibody) [3] | Effective in specific clinical contexts; often used in combination therapies to bypass resistance mechanisms [3]. |
| Combination Therapies [1] [3] | Target parallel or downstream resistance pathways activated alongside C797S (e.g., MET, HER2). | Osimertinib + MET/HER2 inhibitors [1] | Addresses heterogeneous and complex resistance profiles; requires robust patient stratification via biomarker testing [1]. |
Q: What are the standard protocols for evaluating C797S-targeting therapies in vitro?
Here are detailed methodologies for two critical assays used in the development of the PROTAC compound 6h [4].
Protocol 1: In Vitro Protein Degradation Assay (Western Blot)
This protocol measures the ability of a compound (e.g., a PROTAC) to reduce mutant EGFR protein levels.
[1 - (EGFR Intensitytreated / β-Actin Intensitytreated) / (EGFR Intensitycontrol / β-Actin Intensitycontrol)] * 100. Determine the DC50 (half-maximal degradation concentration) [4].Protocol 2: Cell Proliferation Inhibition Assay (MTT/SRB)
This protocol evaluates the anti-proliferative effect of a compound on mutant-harboring cells.
The following diagram illustrates the logical workflow for developing and testing these novel strategies, from target identification to lead compound validation.
Q: Our lab is encountering high background in C797S mutation detection from patient cfDNA. How can we improve specificity?
The field is rapidly evolving beyond the strategies mentioned. Emerging areas include:
I hope this technical resource provides a solid foundation for your work. The integration of quantitative data, standardized protocols, and clear visual guides should assist in troubleshooting and planning your experiments.
This section addresses fundamental questions about the resistance mechanism.
What is MET amplification and how does it cause resistance to Osimertinib? MET amplification is an increase in the copy number of the MET gene, leading to overexpression of the MET receptor tyrosine kinase on cell membranes [1]. In the context of EGFR-mutated NSCLC treated with osimertinib, MET amplification acts as a bypass resistance mechanism [2] [1]. It activates downstream signaling pathways like PI3K-AKT-mTOR and RAS-RAF-MEK-ERK independently of the inhibited EGFR, allowing cancer cells to survive and proliferate despite effective EGFR blockade [2] [1]. This often involves phosphorylation of ErbB3 (HER3), which is a key activator of these survival pathways [2].
How prevalent is MET amplification as a resistance mechanism? The prevalence varies depending on the treatment line, as shown in the table below.
| Treatment Context | Prevalence of MET Amplification | Key Supporting Trial Data |
|---|---|---|
| Post 1st/2nd-gen EGFR-TKI | 5–21% [2] | |
| Second-line Osimertinib | 7–15% [2]; 18% (14/78 patients) [3] | AURA3 Trial [3] |
| First-line Osimertinib | 7–15% [2]; 16% (17/109 patients) [4] | FLAURA Trial [4] |
This section covers the primary therapeutic approach to tackling MET-driven resistance.
What is the standard strategy to overcome MET amplification-mediated resistance? The established strategy is dual EGFR/MET inhibition [2] [1]. This approach simultaneously blocks the original oncogenic driver (EGFR) and the resistance pathway (MET), overcoming the bypass signaling.
What are the specific therapeutic agents and combinations? Multiple agents and combination strategies are under clinical investigation, as summarized below.
| Therapeutic Strategy | Agent Examples | Key Features / Clinical Context |
|---|---|---|
| EGFR TKI + MET TKI | Osimertinib + Savolitinib/Capmatinib/Tepotinib [2] | Classic small-molecule inhibitor combination [2]. |
| Bispecific Antibody | Amivantamab (EGFR/MET) [1] | Targets both receptors with one molecule; shows efficacy regardless of MET alteration levels [1]. |
| ADC + EGFR TKI | Telisotuzumab Vedotin (ADC) + Osimertinib [1] | ADC targets MET-overexpressing cells; shows activity in osimertinib-resistant NSCLC [1]. |
| EGFR TKI + Anti-angiogenesis | Osimertinib + Anlotinib (VEGFR inhibitor) [5] | Targets tumor microenvironment; improved PFS and OS in a retrospective study [5]. |
For researchers validating this resistance mechanism in the lab, here is a guide to detection methods and their challenges.
What are the common assays for identifying MET amplification? The two primary methods are Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS), each with its own advantages and interpretive challenges [2] [1].
| Assay | Principle | Key Challenges & Considerations |
|---|---|---|
| FISH | Directly visualizes gene copy number on chromosomes using fluorescent probes. | Diagnostic thresholds can vary; must distinguish true focal amplification from polysomy (multiple copies of chromosome 7) [2] [1]. |
| NGS | Detects copy number changes through high-throughput DNA sequencing. | Platform-specific thresholds and bioinformatic pipelines can complicate interpretation and clinical applicability [2] [1]. |
Recommended Workflow:
Preclinical models are crucial for developing new therapies. The workflow below outlines a robust experimental approach using a humanized mouse model, which is particularly valuable for studying the tumor microenvironment (TME).
Key Experimental Steps Based on Recent Research [5]:
The following diagram illustrates the core signaling pathway that is activated in MET amplification-mediated resistance, which is the target of combination therapies.
Does the presence of MET amplification at resistance affect the loss of the T790M mutation? Yes, there is an association. Data from the AURA3 trial shows that among patients with baseline detectable plasma EGFR T790M who developed MET amplification, 50% (6/12 patients) lost detectable T790M at progression. In contrast, patients who acquired EGFR C797X mutations did not lose T790M detection [3]. This suggests that MET-driven resistance can occur independently of the original T790M resistance mechanism.
What are the challenges in diagnosing MET amplification? The main challenges are the variability in diagnostic thresholds between different assay platforms (like FISH and NGS) and the difficulty in interpreting the results clinically [2] [1]. Furthermore, distinguishing between true focal amplification (a driver event) and polysomy is critical, as the latter may not be a primary driver of resistance [1].
Are there biomarker-agnostic strategies for treating osimertinib-resistant disease? Yes. When a re-biopsy is not feasible or biomarker testing is inconclusive, options like the bispecific antibody amivantamab have shown encouraging efficacy regardless of the level of MET alteration [1]. Combination strategies targeting the tumor microenvironment, such as osimertinib plus anti-angiogenesis therapy, have also demonstrated promising clinical activity, potentially offering a pathway-independent effect [5].
The following table summarizes the frequency of various bypass resistance mechanisms, which is crucial for prioritizing research and diagnostic efforts [1].
| Bypass Mechanism | Prevalence (%) |
|---|---|
| MET amplifications | 7–15% |
| KRAS mutations | 2–7% |
| RET rearrangements | 3.7% |
| BRAF rearrangements | 3.7% |
| PIK3CA mutations | 4.0% |
| ALK rearrangements | 3.0% |
| HER2 amplifications | 2.0% |
> Important Note: The reported prevalence of MET amplification varies across studies, with some sources indicating it can occur in up to 25% of cases of acquired resistance to osimertinib, making it one of the most prominent off-target mechanisms [2] [3].
Here are answers to common technical and conceptual questions your users might have.
Q1: What is the fundamental concept behind bypass pathway resistance? A1: Bypass resistance occurs when tumor cells circumvent the inhibition of the original driver oncogene (e.g., EGFR) by activating alternative receptor tyrosine kinases (RTKs) or downstream signaling pathways. These alternative pathways reactivate the key downstream effectors (like PI3K/AKT and RAS/MAPK) necessary for cell survival and proliferation, despite successful blockade of the primary target [3].
Q2: Why is MET amplification a particularly common bypass mechanism? A2: MET amplification leads to overexpression of the c-MET receptor. When activated by its ligand (HGF), c-MET can homodimerize or heterodimerize with other receptors (e.g., HER3), leading to ligand-independent activation of the PI3K/AKT and RAS/MAPK pathways. This effectively restores the pro-survival signals that were suppressed by osimertinib, allowing the cancer cells to thrive [2] [3].
Q3: What are the primary strategies to overcome MET-driven resistance in a clinical setting? A3: The most promising strategy is dual inhibition of both EGFR and MET. This can be achieved through:
For researchers investigating resistance mechanisms, here are the core methodologies.
The cornerstone of identifying resistance mechanisms is genomic analysis of tumor tissue or liquid biopsy samples at disease progression.
Given its high frequency, MET dysregulation requires a multi-assay approach.
The workflow for diagnosing and confirming this common resistance mechanism can be visualized as follows:
The field is rapidly evolving beyond simple combination therapies.
| Aspect | Details |
|---|---|
| Clinical Context | Occurs in EGFR-mutated NSCLC treated with osimertinib (1st/2nd/3rd-gen EGFR-TKI) [1] [2] [3]. |
| Prevalence | 3-15% of EGFR-mutated NSCLC patients after TKI treatment [4] [5]. One study of 32 patients on 1st-line osimertinib found 4 cases (12.5%) of transformation [4]. |
| Typical Onset | Median of 15-18 months from start of TKI therapy [4] [5]. |
| Core Molecular Drivers | Inactivation of tumor suppressors RB1 and TP53 is a nearly universal event [6] [4] [5]. |
| Retained Alterations | Transformed SCLC retains the original activating EGFR mutation (e.g., exon 19 del, L858R) [4] [5]. |
| Common Co-alterations | Mutations in PIK3CA, BRAF; amplifications in MYC [5]. |
For researchers investigating this transformation, the following workflow is recommended.
The following diagram illustrates the key molecular events leading to SCLC transformation under the selective pressure of osimertinib treatment.
The primary mechanism involves the inactivation of two key tumor suppressor genes, RB1 and TP53 [5]. This loss is often present in subclones of the original tumor or acquired during treatment. The combined loss leads to:
1. What is osimertinib-induced ILD and how common is it? Osimertinib-induced ILD is a serious pulmonary toxicity characterized by diffuse damage to the lung interstitium. The reported incidence in clinical trials is approximately 1-3%, with a fatality rate of about 0.13% to 0.5% [1] [2]. It is considered a rare but potentially fatal adverse drug reaction.
2. What are the typical clinical presentation and onset time? Patients typically present with acute or subacute respiratory symptoms such as dyspnea (shortness of breath), cough, hypoxia, and fever. The median time to onset is rapid, often occurring within 5 to 7 weeks of initiating treatment, though timing can vary [1] [2]. One case report noted onset on day 45 of treatment [2].
3. How is ILD diagnosed? Diagnosis relies on a combination of clinical suspicion and diagnostic testing, primarily involving:
4. What are the standard management protocols? The cornerstone of management is immediate action, as outlined in the following protocol:
The table below summarizes key quantitative data from recent case reports and studies, which is crucial for risk assessment and patient monitoring.
| Metric | Reported Data | Source / Context |
|---|---|---|
| Incidence | 1% - 3% | Reported in clinical trials [2]. |
| Mortality Rate | 0.13% - 0.5% | Based on trial data and case reports [1] [2]. |
| Median Time to Onset | ~34 days - ~5 weeks | Ranges from case reports [1] [2]. |
| CTCAE Grade 4 Mortality | Very High | Case report of fatal outcome despite aggressive treatment [2]. |
| Steroid Therapy Response | Variable; rapid in some cases, poor in others | Good response in [1]; poor response in fatal case [2]. |
For researchers aiming to study this adverse event, here are detailed methodologies from the literature.
1. Diagnostic Confirmation via Bronchoscopy A 2017 case report provides a model for definitive diagnosis [1].
2. Radiological (CT) Pattern Classification A classification system for EGFR-TKI-induced ILD, while from a study on gefitinib, provides a useful framework for characterizing CT findings and predicting outcomes [1].
The table below summarizes key quantitative findings from recent clinical studies.
| Study / Data Source | Study Population | Key Findings on QTc Prolongation |
|---|
| Jilin University Retrospective Study [1] [2] | 41 EGFRm NSCLC patients | • Significant prolongation of QTcB (median +18.64 ms, p<0.0001) and QTcF (median +12.59 ms, p=0.0002). • 41.46% of patients developed QTcB prolongation post-treatment (vs. 9.76% at baseline). • 7.3% (3/41 patients) developed Grade 3 QTc prolongation (QTc ≥500 ms or increase >60 ms from baseline). | | Real-World Incidence Study [3] | 970 EGFRm NSCLC patients | • 5.6% (54/970) of patients developed QTc prolongation of any grade. • 1.4% (14/970) developed Grade 3 QTc prolongation (QTc ≥500 ms). | | Atrial Fibrillation Risk Study [4] | 184 lung adenocarcinoma patients | Patients with newly developed atrial fibrillation after osimertinib use had significantly longer QTc intervals and a higher incidence of QTc prolongation both before and after treatment. |
For researchers designing studies or monitoring protocols, here are the methodologies from the cited literature.
ECG Data Acquisition & Measurement [1] [2]
Patient Risk Factor Assessment [1] [3]
The diagram below outlines the core workflow for monitoring and managing QTc prolongation in patients or study subjects receiving osimertinib.
Liquid biopsy offers a minimally invasive method to repeatedly sample tumor DNA, providing a real-time snapshot of the tumor's evolving genetic landscape that overcomes the limitations of traditional tissue biopsies [1] [2]. It captures spatial and temporal heterogeneity, meaning it can detect resistant clones from different metastatic sites that might be missed by a single tissue biopsy [1] [3]. This allows for the early detection of resistance mechanisms before clinical or radiological progression is evident, enabling proactive adjustment of treatment strategies [3] [4].
Liquid biopsy can identify a wide spectrum of on-target (EGFR-dependent) and off-target (EGFR-independent) resistance mechanisms. The table below summarizes the key mutations and their frequencies, as identified in a large real-world genomic profiling study [5].
| Mechanism Category | Specific Alteration | Frequency / Notes |
|---|---|---|
| On-Target EGFR Mutations | C797S | Most frequent (71% of on-target resistance) [5]. |
| L718 | Second most frequent (15%) [5]. | |
| G724, G796, L792 | Other secondary-site mutations [5]. | |
| Off-Target Bypass | MET Amplification | One of the most common off-target mechanisms [1] [3]. |
| HER2 Amplification | Detected in ~5% of post-osimertinib cases [1]. | |
| Mutations in KRAS, BRAF, PIK3CA | Activate alternative signaling pathways [1]. | |
| Histological Transformation | Small Cell Lung Cancer (SCLC) | Lineage transformation, requires different treatment [1] [3]. |
| Other | Gene Fusions (e.g., RET, FGFR3) | Less common bypass mechanisms [1]. |
The following diagram illustrates how these diverse mechanisms converge to reactivate pro-survival signaling pathways, leading to treatment failure.
A robust experimental workflow is crucial for reliable results. The following protocol synthesizes best practices from recent research.
Experimental Workflow for Longitudinal Monitoring
Detailed Protocol Steps:
Sample Collection & Processing:
ctDNA Extraction:
Molecular Analysis (Detection of Mutations):
Multi-Analyte Approach (Advanced):
Interpreting the genetic landscape at progression is key to guiding next steps.
| Scenario | Detected Alteration | Proposed Interpretation & Clinical Implication |
|---|---|---|
| On-Target Resistance | EGFR C797S mutation | Confirms on-target resistance. If in trans with T790M, may respond to 1st/3rd gen TKI combo; if in cis, investigational 4th-gen TKIs are needed [1] [3]. |
| Off-Target Resistance | MET Amplification | Suggests bypass track activation. Rationale for combining osimertinib with a MET inhibitor (e.g., savolitinib) in clinical trials [3]. |
| Histological Transformation | Loss of EGFR mutation, emergence of RB1/TP53 alterations | Suggests possible transformation to SCLC. warrants tissue confirmation and switch to SCLC-directed chemotherapy [3]. |
| Polyclonal Resistance | Multiple co-occurring resistance mechanisms (e.g., C797S + MET amp) | Indicates high heterogeneity. Chemotherapy or antibody-drug conjugates may be preferred over sequential targeted therapy [5] [3]. |
The table below summarizes the key efficacy endpoints from the FLAURA trial, comparing osimertinib to gefitinib or erlotinib.
| Efficacy Endpoint | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 18.9 months [1] [2] | 10.2 months [1] [2] | HR 0.46; P < 0.001 [1] [2] |
| Median Overall Survival (OS) | 38.6 months [1] [3] [2] | 31.8 months [1] [3] [2] | HR 0.80; P = 0.04 [1] |
| Overall Survival at 36 Months | 54% [2] | 44% [2] | Not provided |
| Median PFS (FLAURA China) | 17.8 months [4] | 9.8 months [4] | HR 0.56 [4] |
| Median OS (FLAURA China) | 33.1 months [4] | 25.7 months [4] | HR 0.85 [4] |
| CNS Progression | 6% [5] | 15% [5] | Not provided |
| Patients on Treatment at 3 Years | 28% [3] [2] | 9% [3] [2] | Not provided |
Beyond the overall survival benefit, a prespecified analysis of patient-reported outcomes (PROs) was conducted. Patients completed quality-of-life questionnaires (EORTC QLQ-C30 and QLQ-LC13). Results showed that key lung cancer symptoms (cough, dyspnea, chest pain, appetite loss, fatigue) improved from baseline in both treatment arms, with no clinically relevant differences (defined as a ≥10-point change) observed between them [6] [7]. A statistically significant greater improvement in chest pain was noted with osimertinib, though the difference was not clinically relevant [6] [7]. Post-hoc analyses suggested benefits favoring osimertinib in emotional, social, and cognitive functioning [6] [7].
Osimertinib demonstrated a favorable and manageable safety profile compared to the first-generation TKIs.
| Safety Aspect | Osimertinib | Gefitinib/Erlotinib |
|---|---|---|
| Incidence of Serious Adverse Events | Comparable to comparator [3] | Comparable to osimertinib [3] |
| Common AEs (Grade ≥3) with Comparator | Lower incidence | Higher incidence of severe rash and transaminitis (liver enzyme elevation) [2] |
| AEs Leading to Treatment Discontinuation | 13% - 15% [5] [3] | 18% [5] [3] |
| Notable AEs | Cardiac issues (e.g., QT prolongation), pneumonitis [3] | Skin rash, diarrhea [5] [3] |
For researchers, the key methodological details of the FLAURA trial and the biomarker analysis are critical.
1. FLAURA Trial Design
2. EGFR Mutation Testing Methodology The trial utilized the cobas EGFR Mutation Test for patient selection and biomarker analysis [8].
The following diagram illustrates the mechanistic advantage of osimertinib and the testing workflow used in the trial.
Real-world studies have validated the FLAURA trial results while highlighting the impact of patient selection.
| Feature | Osimertinib | Platinum-Pemetrexed Chemotherapy |
|---|---|---|
| Patient Population | EGFR T790M mutation-positive advanced NSCLC, progressed after prior EGFR-TKI therapy [1] [2] | EGFR T790M mutation-positive advanced NSCLC, progressed after prior EGFR-TKI therapy [1] [2] |
| Primary Endpoint: Median PFS | 10.1 months (95% CI: 8.3, 12.3) [2] | 4.4 months (95% CI: 4.2, 5.6) [2] |
| Hazard Ratio (HR) for PFS | 0.30 (95% CI: 0.23, 0.41); P<0.001 [2] | - |
| Key Secondary Endpoint: Median OS | 26.8 months [1] [3] [4] | 22.5 months [1] [3] [4] |
| Hazard Ratio (HR) for OS | 0.87 (95% CI: 0.67-1.12); P=0.277 [3] [4] | - |
| Overall Response Rate (ORR) | Significantly improved [1] | - |
| CNS Efficacy (Exploratory Analysis) | CNS ORR: 57% (95% CI: 37, 75) [2] | CNS ORR: 25% (95% CI: 7, 52) [2] |
| Grade ≥3 Treatment-Related Adverse Events | 9% [1] [2] | 34% [1] [2] |
| Most Common Adverse Reactions (All Grades) | Diarrhea (41%), Rash (34%), Dry skin (23%), Nail toxicity (22%) [2] | Nausea (49%), Fatigue (40%), Decreased appetite (36%), Constipation (35%) [2] |
For researchers, the specific methodologies of the AURA3 trial are critical for interpreting the data and designing future studies.
The relationship between the treatments and key trial outcomes can be visualized in the following pathway:
The table below summarizes key efficacy outcomes for Osimertinib in treating CNS metastases from EGFR-mutant non-small cell lung cancer (NSCLC), based on clinical studies and real-world data.
| Treatment Regimen / Context | Study Type / Population | CNS-Specific Efficacy Outcomes |
|---|---|---|
| Osimertinib Monotherapy (Post 1st/2nd gen TKI) | Meta-analysis (11 studies, 842 pts); T790M+ pts [1] | Pooled CNS ORR: 70%; Pooled CNS DCR: 92% [1] |
| Osimertinib Monotherapy (1st-line) | Meta-analysis; untreated advanced NSCLC with CNS mets [1] | Pooled CNS ORR: 71%; Pooled CNS DCR: 93%; Median PFS: 12.21 mo [1] |
| Osimertinib + Chemotherapy (1st-line) | FLAURA2 Trial (Phase III); pts with & without baseline CNS mets [2] | Hazard Ratio (HR) for CNS progression/death: 0.58 vs monotherapy in pts with baseline CNS mets; HR: 0.67 in pts without baseline CNS mets [2] |
| 3rd-gen EGFR-TKIs (mostly Osimertinib) (1st-line; EGFR L858R + BMs) | Retrospective Cohort (331 pts) [3] | Significantly improved intracranial PFS (iPFS) vs 1st/2nd gen TKIs (p=0.002) [3] |
| 3rd-gen TKI (Osimertinib) + Chemotherapy (1st-line; EGFR L858R + BMs) | Retrospective Cohort (Subgroup of 30 pts) [3] | Most favorable outcomes; marked extension in iPFS (p=0.037) and PFS (p=0.049) vs other regimens [3] |
Abbreviations: pts = patients; ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; iPFS = Intracranial PFS; HR = Hazard Ratio; BMs = Brain Metastases.
The data in the table above is derived from rigorous clinical study designs. Here are the methodologies for the key trials cited:
FLAURA2 (Phase III Clinical Trial) [2]: This was a randomized, open-label trial. Patients with previously untreated EGFR-mutated advanced NSCLC were assigned to receive either Osimertinib plus platinum-pemetrexed chemotherapy (the combination arm) or Osimertinib monotherapy. CNS efficacy was a key endpoint. Brain scans (MRI) were performed at baseline and subsequent disease assessments. All CNS images were reviewed by a blinded independent central review (BICR) to eliminate bias, a gold standard in clinical trials. Patients were categorized based on baseline BICR status into those with measurable and/or non-measurable CNS lesions (CNS full analysis set, cFAS) and those with at least one measurable CNS lesion (CNS evaluable-for-response set, cEFR).
Retrospective Cohort Study (GASTO-1027) [3]: This study analyzed the clinical data of 331 patients with EGFR L858R-mutant NSCLC and brain metastases who received first-line EGFR-TKI treatment. Patients were categorized into cohorts based on the generation of TKI received (1st, 2nd, or 3rd). The 3rd-generation cohort was further divided into monotherapy, combination with chemotherapy, and combination with antiangiogenic therapy groups. Efficacy was evaluated by reviewing magnetic resonance imaging (MRI) and computed tomography (CT) reports in accordance with RECIST 1.1 criteria. The primary endpoint was intracranial PFS (iPFS), defined as the time from the start of first-line treatment to intracranial disease progression or death.
Understanding how Osimertinib works in the CNS and why resistance develops is critical for research.
Overcoming the Sanctuary Site: The brain is a "sanctuary site" because the blood-brain barrier (BBB) limits the penetration of most systemic drugs. Earlier generation EGFR-TKIs have limited BBB penetration, allowing cancer cells to evade treatment [1]. Osimertinib was specifically designed with improved penetrance across the intact BBB, which is a fundamental reason for its superior CNS activity [4].
A Model of Adaptive Resistance in the Brain Microenvironment: Even with widespread distribution and effective target (EGFR) inhibition in the brain, some tumor cell populations persist and eventually develop resistance [4]. Pre-clinical studies indicate that this adaptive, non-genetic resistance is regulated by a RhoA and Serum Responsive Factor (SRF) gene expression program [4]. The brain's unique microvascular environment, particularly interactions with extracellular proteins like laminin, enhances this RhoA-mediated survival and outgrowth of disseminated tumor cells during Osimertinib treatment [4]. The following diagram illustrates this proposed mechanism:
| Study Type & Population | CNS Objective Response Rate (CNS ORR) | CNS Disease Control Rate (CNS DCR) | Key Survival Outcomes | Citation |
|---|---|---|---|---|
| Meta-Analysis (15 studies, 324 patients) | 64% (95% CI, 53%-76%) | 90% (95% CI, 85%-93%) | N/A (Pooled analysis) | [1] |
| Phase II Trial (160 mg) (T790M+ patients with brain/leptomeningeal mets, post-TKI) | 55.0% (Intracranial) | 77.5% (Intracranial) | Median PFS: 7.6 mo; Median OS: 16.9 mo (BM cohort) | [2] |
| Retrospective Study (First-line, 62 patients with BMs) | 91.9% (Systemic) & 91.9% (CNS) | 96.8% (Systemic) & 100% (CNS) | Median PFS: 24.5 mo; Median OS: 35.2 mo | [3] |
To fully interpret the data in the table, here is crucial context on the study designs and patient populations.
For research and development professionals, the methodologies from these studies are as important as the outcomes.
A significant challenge is the eventual development of resistance. Preclinical research is shedding light on how the unique brain environment contributes to this.
The following diagram illustrates the complex interplay between tumor cells and the brain microenvironment that can lead to osimertinib resistance.
Key insights from this model include:
Research is now focused on overcoming resistance. The recent COMPEL study provides a clinical strategy for managing systemic progression. It found that for patients with non-CNS progression on first-line osimertinib, continuing osimertinib while adding platinum-pemetrexed chemotherapy significantly improved progression-free survival compared to switching to chemotherapy alone (median PFS 8.4 vs. 4.4 months) [7]. This suggests that tumor resistance can be heterogeneous and a portion of cells remains sensitive to osimertinib.
This data summarizes the key outcomes from the updated ADAURA trial analyses, comparing osimertinib against placebo.
Table 1: Key Efficacy Outcomes from ADAURA Trial (Updated Analysis) [1] [2] [3]
| Population & Endpoint | Osimertinib | Placebo | Hazard Ratio (HR) & 95% CI |
|---|---|---|---|
| Stage II-IIIA (Primary Population) | |||
| ► 4-Year Disease-Free Survival (DFS) Rate | 70% | 29% | HR 0.23 (95% CI 0.18-0.30) [1] [2] [3] |
| ► Median DFS | 65.8 months | 21.9 months | [3] |
| ► 5-Year Overall Survival (OS) Rate | 85% | 73% | HR 0.49 (95.03% CI 0.33-0.73) [4] |
| Overall Population (Stage IB-IIIA) | |||
| ► 4-Year Disease-Free Survival (DFS) Rate | 73% | 38% | HR 0.27 (95% CI 0.21-0.34) [1] [2] |
| ► Median DFS | 65.8 months | 28.1 months | [3] |
| ► 5-Year Overall Survival (OS) Rate | 88% | 78% | HR 0.49 (95% CI 0.34-0.70) [4] |
| Patterns of Recurrence (Overall Population) | |||
| ► Any Recurrence | 27% | 60% | [3] |
| ► Distant Metastasis Only | 13% | 31% | [3] |
| ► Local/Regional Recurrence Only | 12% | 23% | [3] |
| Central Nervous System (CNS) DFS (Stage II-IIIA) | |||
| ► 4-Year CNS DFS Rate | 90% | 75% | HR 0.24 (95% CI 0.14-0.42) [1] [3] |
Table 2: Safety Profile (Consistent with Primary Analysis) [1] [2]
| Parameter | Osimertinib (n=339) | Placebo (n=343) |
|---|---|---|
| Any Adverse Event (AE) | 98% | 90% |
| Grade ≥3 AEs | 23% | 14% |
| Serious AEs | 20% | 14% |
| AEs Leading to Treatment Discontinuation | 13% | 3% [4] |
| Common AEs (Grade 1/2) | ||
| ► Diarrhea | 47% | 20% |
| ► Paronychia (nail toxicity) | 27% | 1% |
| ► Dry Skin | 25% | 7% |
The data presented above were generated through a rigorous and standardized clinical trial protocol.
1. Trial Design and Objective
2. Patient Population and Randomization
3. Endpoint Assessment and Methodology
The workflow below illustrates the patient journey through the ADAURA trial.
A recent exploratory, post-hoc analysis of the ADAURA trial investigated the role of circulating tumor DNA (ctDNA) in predicting recurrence, offering insights into future personalization of therapy [7].
1. MRD Analysis Methodology
2. Key MRD Findings
The concept of MRD monitoring in the ADAURA trial context is summarized below.
The consistent and robust data from ADAURA have firmly established adjuvant osimertinib as the standard of care for patients with resected EGFRm Stage IB-IIIA NSCLC. The OS benefit, coupled with a manageable safety profile, underscores its clinical value [4].
The exploratory MRD analysis, while not yet practice-changing, opens several critical avenues for future research [7]:
The table below summarizes key quantitative findings from preclinical and clinical studies, highlighting osimertinib's advantageous penetration profile.
| TKI (Generation) | Key Preclinical Metric (Species) | Result | Key Clinical Finding (Trial/Context) | Result |
|---|---|---|---|---|
| Osimertinib (3rd) | In vitro efflux ratio (Human transporter assay) [1] | 3.2 (weakest substrate) | Brain Exposure (ODIN-BM PET study, patients) [2] [3] | ~1.5% ID* in brain; homogeneous distribution |
| Free brain/plasma ratio (Kpuu) (Rat) [1] | 0.21 (highest) | Brain/Plasma Partition Coefficient (Patients) [2] | High and widespread brain exposure | |
| PET brain/blood ratio (Kp) (NHP) [1] | 2.6 | Intracranial Efficacy (Meta-analysis) [4] | Pooled CNS ORR: 54% | |
| Other EGFR-TKIs (1st/2nd gen) | In vitro efflux ratios (Human) [1] | >3.2 | Intracranial Progression (Clinical trials) [5] | CNS is a common site of progression |
| Free brain/plasma ratio (Kpuu) (Rat) [1] | ≤0.12 | Intracranial Activity (Reported for Erlotinib, Gefitinib, Afatinib) [6] | Varies; generally lower than newer agents | |
| Afatinib (2nd) | In vivo model of subclinical brain mets (Mouse) [1] | No significant effect on brain tumor growth | N/A | N/A |
*%ID: Percentage of Injected Radioactivity Dose.
Understanding the methodologies behind the data is crucial for interpreting results. Here are details of key experiments cited.
This study used a multi-faceted approach to compare 16 EGFR-TKIs.
This phase I study directly visualized and quantified osimertinib's distribution in patients' brains.
The diagrams below illustrate the core experimental workflow from the ODIN-BM study and a proposed mechanism for enhanced penetration from combination therapy.
Research indicates that combining osimertinib with the anti-angiogenic drug bevacizumab may further improve outcomes for CNS metastases. A retrospective clinical study and preclinical xenograft model showed that the combination significantly improved intracranial progression-free survival and overall survival compared to osimertinib alone [7]. The proposed mechanism suggests bevacizumab may modulate the blood-tumor barrier by normalizing tumor vasculature and affecting E-cadherin levels, thereby increasing the effective intracranial concentration of osimertinib [7].
The data presented above comes from the global, open-label, randomized phase III FLAURA2 trial (NCT04035486), which provides the highest level of clinical evidence [1] [2].
The superior efficacy of the combination therapy can be understood through the mechanism of action of osimertinib and the rationale for pairing it with chemotherapy.
The diagram below illustrates the core signaling pathway and how the combination therapy targets it.
Osimertinib is a third-generation, irreversible EGFR-TKI that selectively targets both the sensitizing EGFR mutations and the T790M resistance mutation. It acts as a backbone therapy by blocking the primary oncogenic driver [5] [6]. However, resistance inevitably develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET amplification, histologic transformation) mechanisms [5] [6].
The addition of chemotherapy provides a broad-spectrum cytotoxic effect that works through a different, complementary mechanism. By simultaneously attacking the cancer cells, the combination can:
The OS benefit with osimertinib plus chemotherapy was consistent across all predefined subgroups analyzed [8] [2]. The table below highlights key subgroups.
| Patient Subgroup | Median OS: Combination | Median OS: Monotherapy | Hazard Ratio (HR) |
|---|---|---|---|
| With CNS Metastases at Baseline | 40.9 months [7] [8] | 29.7 months [7] [8] | 0.72 [8] |
| With EGFR L858R Mutation | 38.1 months [8] | 32.4 months [8] | 0.76 [8] |
| With TP53 Alterations | 51.1 months [8] | 43.1 months [8] | 0.71 [8] |
| Trial / Regimen | Mutation Subtype | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|
| FLAURA2 [1] [2] | ex19del | Not Reported | Not Reached with OSI+Chemo vs. 43.0 mo with OSI mono |
| L858R | Not Reported | 38.1 mo with OSI+Chemo vs. 32.4 mo with OSI mono | |
| NorthStar [3] | ex19del | 39.8 mo with OSI+LCT vs. 22.8 mo with OSI mono | Not Reported |
| L858R | 19.1 mo with OSI+LCT vs. 11.0 mo with OSI mono | Not Reported |
Abbreviations: OSI (Osimertinib), Chemo (Platinum-Pemetrexed Chemotherapy), LCT (Local Consolidative Therapy), mo (months), mono (monotherapy).
To facilitate critical appraisal and replication of the findings, here are the key methodologies from the trials cited.
The following diagram illustrates the mechanistic basis for osimertinib's efficacy and the differential biology of the mutations.
The data strongly supports a differentiated treatment approach based on EGFR mutation subtype. For exon 19 deletions, combination strategies with chemotherapy or local therapy appear to offer a significant survival advantage. The choice for L858R mutations may involve a more nuanced trade-off between the more modest efficacy gains and the increased toxicity of combination regimens.